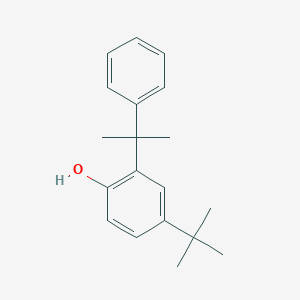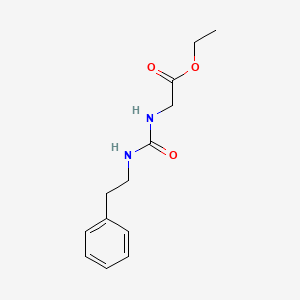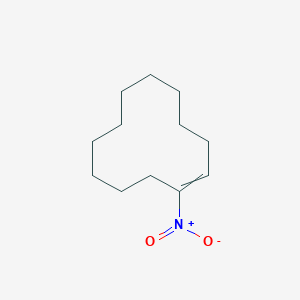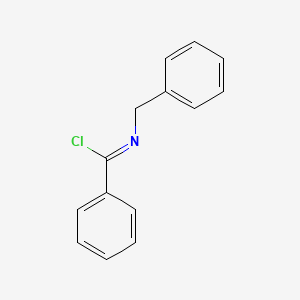![molecular formula C18H17IN2O3 B14649042 1-[(3-Methoxy-2-nitrophenyl)methyl]-2-methylisoquinolin-2-ium iodide CAS No. 53159-83-4](/img/structure/B14649042.png)
1-[(3-Methoxy-2-nitrophenyl)methyl]-2-methylisoquinolin-2-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-Methoxy-2-nitrophenyl)methyl]-2-methylisoquinolin-2-ium iodide is a complex organic compound with a unique structure that combines a methoxy-nitrophenyl group with an isoquinoline moiety
Preparation Methods
The synthesis of 1-[(3-Methoxy-2-nitrophenyl)methyl]-2-methylisoquinolin-2-ium iodide typically involves multiple steps. One common synthetic route includes the reaction of 3-methoxy-2-nitrobenzyl chloride with 2-methylisoquinoline in the presence of a base, followed by quaternization with methyl iodide. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often use automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
1-[(3-Methoxy-2-nitrophenyl)methyl]-2-methylisoquinolin-2-ium iodide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a methoxyquinone derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The iodide ion can be substituted with other nucleophiles, such as hydroxide or cyanide ions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[(3-Methoxy-2-nitrophenyl)methyl]-2-methylisoquinolin-2-ium iodide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of 1-[(3-Methoxy-2-nitrophenyl)methyl]-2-methylisoquinolin-2-ium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-[(3-Methoxy-2-nitrophenyl)methyl]-2-methylisoquinolin-2-ium iodide can be compared with similar compounds such as:
1-[(3-Methoxy-2-nitrophenyl)methyl]isoquinoline: Lacks the methyl group on the isoquinoline moiety.
2-Methylisoquinolin-2-ium iodide: Lacks the methoxy-nitrophenyl group.
3-Methoxy-2-nitrobenzyl chloride: Lacks the isoquinoline moiety.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties .
Properties
CAS No. |
53159-83-4 |
|---|---|
Molecular Formula |
C18H17IN2O3 |
Molecular Weight |
436.2 g/mol |
IUPAC Name |
1-[(3-methoxy-2-nitrophenyl)methyl]-2-methylisoquinolin-2-ium;iodide |
InChI |
InChI=1S/C18H17N2O3.HI/c1-19-11-10-13-6-3-4-8-15(13)16(19)12-14-7-5-9-17(23-2)18(14)20(21)22;/h3-11H,12H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
CPXYDCFMEHQQPC-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=C(C2=CC=CC=C2C=C1)CC3=C(C(=CC=C3)OC)[N+](=O)[O-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Benzoic acid, 4-[5-(cyanomethyl)-2,3-dimethoxyphenoxy]-](/img/structure/B14648976.png)
![11-(11H-Benzo[b]fluoren-11-ylidene)-11H-benzo[b]fluorene](/img/structure/B14648987.png)
![1H-Imidazole-4-carboxaldehyde, 1-ethyl-2-[(phenylmethyl)thio]-](/img/structure/B14648993.png)
![Methyl [6-(thiocyanato)-1H-benzimidazol-2-yl]carbamate](/img/structure/B14648995.png)



![1-Chloro-3-[(4-methoxyphenyl)methyl]benzene](/img/structure/B14649027.png)


